Cas no 431-35-6 (3-bromo-1,1,1-trifluoropropan-2-one)

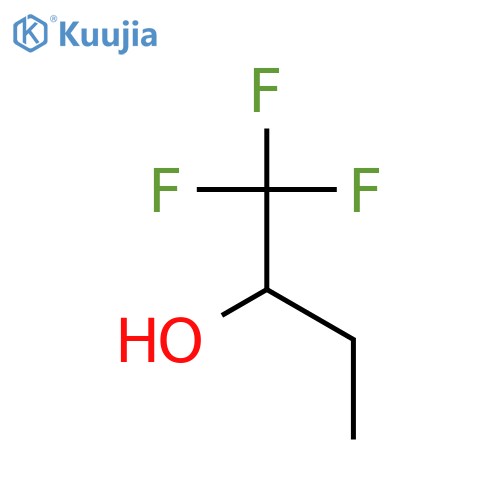

431-35-6 structure

商品名:3-bromo-1,1,1-trifluoropropan-2-one

3-bromo-1,1,1-trifluoropropan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3,3,3-trifluoroacetone

- 3-Bromo-1,1,1-trifluoroacetone

- 1-Bromo-3,3,3-trifluoro-2-propanone

- 1-Bromo-3.3.3-trifluoroacetone

- 3-bromo-1,1,1-trifluoropropan-2-one

- 3-Bromo-1,1,1-trifluoro-2-propanone

- Bromotrifluoroacetone

- 3-Bromo-1,1,1-trifluoropropanone

- 2-Propanone, 3-bromo-1,1,1-trifluoro-

- 1,1,1-TRIFLUORO-3-BROMOPROPANONE

- ONZQYZKCUHFORE-UHFFFAOYSA-N

- 3-bromo-1,1,1-trifluoro-propan-2-one

- bromotrifloroacetone

- PubChem12663

- CF3COCH2Br

- KSC2

- 1,1,1-trifluoro-3-bromoacetone

- 3-Bromo-1,1,1-trifluoroacetone, 98%

- SCHEMBL71390

- B1240

- InChI=1/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H

- bromo-1,1,1-trifluoroacetone

- 1,1,1-trifluoro-3-bromo-acetone

- H10738

- 1-bromo-3,3,3-trifluoropropan-2-one

- C3H2BrF3O

- LS-12948

- CS-W013229

- MFCD00039237

- PD193105

- UNII-53REV65E85

- 3,3,3-trifluorobromoacetone

- 3-bromo-1,1, 1-trifluoroacetone

- 431-35-6

- EINECS 207-071-9

- FT-0615120

- AMY6805

- AKOS000119373

- Q-102554

- EN300-20482

- bromo-3,3,3-trifluoropropanone

- F0001-1189

- 53REV65E85

- NS00042864

- DTXSID30195690

- DB-051034

- STL138411

- DTXCID70118181

-

- MDL: MFCD00039237

- インチ: 1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2

- InChIKey: ONZQYZKCUHFORE-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C(C(F)(F)F)=O

- BRN: 1703387

計算された属性

- せいみつぶんしりょう: 189.92400

- どういたいしつりょう: 189.92411 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 97.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 190.95

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.839 g/mL at 25 °C(lit.)

- ゆうかいてん: <-80°C

- ふってん: 88°C(lit.)

- フラッシュポイント: 華氏度:41°f

摂氏度:5°c - 屈折率: n20/D 1.376(lit.)

- すいようせい: Immiscible with water.

- PSA: 17.07000

- LogP: 1.51270

- かんど: Lachrymatory

- FEMA: 2370

- ようかいせい: 使用できません

3-bromo-1,1,1-trifluoropropan-2-one セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H314

- 警告文: P210,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2924 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-34-37

- セキュリティの説明: S16-S26-S36/37/39-S45

- 福カードFコード:19

-

危険物標識:

- 危険レベル:3

- 危険レベル:3

- 包装グループ:II

- 包装等級:II

- セキュリティ用語:3

- リスク用語:R11; R34

- 包装カテゴリ:II

- ちょぞうじょうけん:かねんりょういき

3-bromo-1,1,1-trifluoropropan-2-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3-bromo-1,1,1-trifluoropropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001268-5g |

3-Bromo-1,1,1-trifluoroacetone |

431-35-6 | 98% | 5g |

$13.00 | 2024-07-19 | |

| Enamine | EN300-20482-100.0g |

3-bromo-1,1,1-trifluoropropan-2-one |

431-35-6 | 93% | 100g |

$203.0 | 2023-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56990-5g |

3-Bromo-1,1,1-trifluoropropan-2-one |

431-35-6 | 98% | 5g |

¥52.0 | 2022-04-28 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003820-25g |

1-Bromo-3,3,3-trifluoroacetone |

431-35-6 | >95% | 25g |

¥117.00 | 2024-07-09 | |

| Life Chemicals | F0001-1189-10g |

3-bromo-1,1,1-trifluoropropan-2-one |

431-35-6 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-20482-0.05g |

3-bromo-1,1,1-trifluoropropan-2-one |

431-35-6 | 92% | 0.05g |

$19.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D955281-100g |

1-Bromo-3,3,3-Trifluoroacetone |

431-35-6 | 95% | 100g |

$185 | 2023-05-17 | |

| TRC | B688405-100g |

1-Bromo-3,3,3-trifluoroacetone |

431-35-6 | 100g |

$ 666.00 | 2023-04-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019935-25g |

3-bromo-1,1,1-trifluoropropan-2-one |

431-35-6 | 97% | 25g |

¥194 | 2024-05-23 | |

| Life Chemicals | F0001-1189-2.5g |

3-bromo-1,1,1-trifluoropropan-2-one |

431-35-6 | 95%+ | 2.5g |

$40.0 | 2023-09-07 |

3-bromo-1,1,1-trifluoropropan-2-one サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:431-35-6)3-溴-1,1,1-三氟丙酮

注文番号:LE2471923

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:431-35-6)3-Bromo-1,1,1-trifluoroacetone

注文番号:LE7314

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:57

価格 ($):discuss personally

3-bromo-1,1,1-trifluoropropan-2-one 関連文献

-

V. M. Bangade,P. R. Mali,H. M. Meshram RSC Adv. 2021 11 2320

-

2. Syntheses of some polyunsaturated trifluoromethyl ketones as potential phospholipase A2 inhibitorsAnne Kristin Holmeide,Lars Skatteb?l J. Chem. Soc. Perkin Trans. 1 2000 2271

-

3. One-pot stereoselective synthesis of perfluoroalkylated (E?)-allylic alcohols mediated by Ti(OPri)4 and Ph3P?1Yanchang Shen,Yuming Zhang,Yuefen Zhou J. Chem. Soc. Perkin Trans. 1 1999 1759

-

Lama A. Alshabani,Amit Kumar,Sam J. Willcocks,Gayathri Srithiran,Sanjib Bhakta,D. Fernando Estrada,Claire Simons RSC Med. Chem. 2022 13 1350

-

K. Appalanaidu,Tulshiram Dadmal,N. Jagadeesh Babu,Ravindra M. Kumbhare RSC Adv. 2015 5 88063

431-35-6 (3-bromo-1,1,1-trifluoropropan-2-one) 関連製品

- 121170-45-4(2-Octanol,1,1,1-trifluoro-, (2R)-)

- 453-43-0(2-Octanol,1,1,1-trifluoro-)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

atkchemica

(CAS:431-35-6)3-bromo-1,1,1-trifluoropropan-2-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:431-35-6)3-Bromo-1,1,1-trifluoroacetone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ